3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-6-4-11(5-7-12)16-13(8-9-15(20)21)19-10-2-1-3-14(19)18-16/h1-10H,(H,20,21)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOMYOGCCIFNPJ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a multicomponent reaction involving an aminopyridine, a bromophenyl ketone, and an aldehyde under acidic conditions.
Introduction of the Acrylic Acid Moiety: The acrylic acid group can be introduced via a Heck reaction, where the imidazo[1,2-a]pyridine derivative is reacted with acrylic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced imidazo[1,2-a]pyridine derivative.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Potential Anti-Cancer Agent
- This compound has been investigated for its ability to inhibit enzymes and pathways involved in cancer cell proliferation. Specifically, it has shown promise in targeting the c-KIT receptor tyrosine kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. The inhibition of c-KIT mutations by similar compounds has been documented in various studies, highlighting the relevance of imidazo[1,2-a]pyridine derivatives in cancer therapy.
Case Study: c-KIT Inhibition
- Study Title: "Inhibition of c-KIT mutations in GISTs"
- Findings: Research indicated that compounds similar to 3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid effectively inhibited mutated forms of the c-KIT kinase, leading to reduced tumor growth in preclinical models.
- Reference: WO2021013864A1 .
Material Science
Organic Semiconductors and LEDs
- The unique structure of this compound makes it suitable for applications in organic electronics. Its properties can be harnessed in the development of organic semiconductors and light-emitting diodes (LEDs).
Protein-Ligand Interactions
- The compound is utilized as a probe in biochemical assays to study protein-ligand interactions. Its ability to interact with specific molecular targets allows researchers to investigate cellular mechanisms and signaling pathways.
Case Study: Protein Interaction Studies
- Research Focus: Investigating the binding affinity of this compound with target proteins.
- Outcome: Findings demonstrated that the compound binds selectively to certain proteins involved in cancer progression, suggesting its utility as a tool for understanding complex biological systems.
Chemical Reactivity and Synthesis
Reactivity Profile
- The compound can undergo various chemical reactions including oxidation, reduction, and substitution. These reactions are crucial for synthesizing derivatives with enhanced biological activity or altered properties.
Summary of Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to carboxylic acids or ketones | Potassium permanganate |
| Reduction | Yields reduced imidazo[1,2-a]pyridine derivatives | Hydrogenation catalysts (Pd/C) |
| Substitution | Forms substituted imidazo derivatives | Nucleophiles (amines or thiols) |
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[1,2-a]pyridine Core
Table 1: Key Structural and Physicochemical Comparisons
*LogP values estimated using analogous data. †Inferred from nitro-analog . ‡Estimated based on acetic acid’s lower acidity vs. acrylic acid.
Functional Group Impact on Pharmacological & Physicochemical Properties
Halogen Effects: The 4-bromophenyl group in the target compound increases lipophilicity compared to chloro- or fluoro-substituted analogs (e.g., 3-(6-bromo-2-(4-fluorophenyl)-analog in ). Bromine’s larger atomic radius may enhance van der Waals interactions in target binding. Chlorophenyl analogs (e.g., (3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol) show preliminary safety profiles in early pharmacology studies , suggesting bromine substitution could alter toxicity or efficacy.
Acrylic Acid vs. In contrast, acetic acid derivatives (e.g., 2-(6-methyl-2-p-tolyl)acetic acid) exhibit reduced acidity (pKa ~4.7 vs. ~2.5 for acrylic acid), affecting solubility and ionization at physiological pH .
Nitro Group Impact :
- The 3-nitrophenyl analog (CAS: 727652-20-2) has a higher polar surface area (PSA = 100.42 Ų) due to the nitro group, which may reduce membrane permeability but improve water solubility compared to the brominated target compound .
Biological Activity
3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a heterocyclic compound characterized by its unique imidazo[1,2-a]pyridine core and a 4-bromophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-parasitic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | (E)-3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
| Molecular Formula | C16H11BrN2O2 |
| Molar Mass | 343.17 g/mol |
| CAS Number | 824413-88-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Research indicates that this compound may inhibit certain enzymes and pathways that promote cancer cell proliferation and inflammation.
Anti-Cancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit significant anti-cancer properties. The mechanism involves the inhibition of key signaling pathways associated with tumor growth.
- Inhibition of Proliferation : Studies have shown that the compound effectively inhibits the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent.
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to programmed cell death.
Anti-Parasitic Activity
Exploratory studies have also evaluated the anti-parasitic properties of this compound against resistant strains of Entamoeba histolytica and Trichomonas vaginalis.
- Efficacy Against Resistant Strains : In vitro studies demonstrated that the compound exhibits activity against metronidazole-resistant strains, highlighting its potential as an alternative treatment for neglected diseases such as trichomoniasis and amoebiasis .
- Toxicity Assessment : Toxicological studies have indicated that the compound shows low toxicity levels in animal models, making it a promising candidate for further clinical evaluations .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other imidazo[1,2-a]pyridine derivatives:
| Compound | Anti-Cancer Activity | Anti-Parasitic Activity | Toxicity Level |
|---|---|---|---|
| This compound | High | Moderate | Low |
| Imidazo[1,2-a]pyridine derivative A | Moderate | Low | Moderate |
| Imidazo[1,2-a]pyridine derivative B | High | High | High |
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values indicating potent activity.
- Anti-Parasitic Efficacy : In a preclinical model involving E. histolytica, administration of the compound led to a notable decrease in parasite load without significant adverse effects on host tissues .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid, and how are they experimentally determined?
- Answer: Critical properties include LogP (lipophilicity) and PSA (polar surface area), which influence solubility and bioavailability. LogP can be determined via reverse-phase HPLC or shake-flask methods, while PSA is calculated using software like Molinspiration based on molecular topology . Experimental validation involves comparing computational results with chromatographic retention times or solubility profiles.
Q. What synthetic routes are commonly employed for preparing imidazo[1,2-a]pyridine derivatives like this compound?
- Answer: Synthesis typically involves:
Cyclocondensation : Combining α-haloketones with 2-aminopyridines under reflux conditions (e.g., ethanol, 80°C) to form the imidazo[1,2-a]pyridine core.
Functionalization : Introducing the 4-bromophenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions.
Acrylic acid conjugation : Michael addition or Wittig reactions to attach the acrylic acid moiety.
Purification often requires column chromatography (silica gel, ethyl acetate/hexane) and characterization via H/C NMR and HRMS .
Q. How is the structural uniqueness of this compound validated?
- Answer: X-ray crystallography resolves the fused heterocyclic system and confirms stereochemistry. Hydrogen bonding patterns (e.g., carboxylic acid dimerization) are analyzed via FT-IR and single-crystal diffraction. Comparative NMR studies with analogous compounds (e.g., nitro- or fluoro-substituted derivatives) highlight electronic effects of the bromophenyl group .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Answer: Quantum chemical calculations (DFT, B3LYP/6-31G*) predict transition states and thermodynamic stability of intermediates. Reaction path sampling identifies optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh) for coupling steps). Machine learning models trained on reaction databases (Reaxys, SciFinder) prioritize high-yield pathways .
Q. What strategies reconcile contradictions in biological activity data for imidazo[1,2-a]pyridine derivatives?
- Answer: Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurities. Mitigation strategies include:
- Controlled replication : Standardize assay protocols (e.g., MTT assay at 48h incubation).
- HPLC purity checks : Ensure >95% purity via gradient elution (C18 column, acetonitrile/water).
- Structure-activity clustering : Compare bioactivity trends across analogs to isolate substituent effects (e.g., bromine’s steric vs. electronic contributions) .
Q. How do statistical experimental design methods improve process optimization for this compound?
- Answer: Box-Behnken or central composite designs minimize experimental runs while testing variables (temperature, catalyst loading, solvent ratio). Response surface models correlate factors with yield/purity. For example, a 3-factor design might optimize Suzuki coupling:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Pd Catalyst (mol%) | 2 | 5 |
| Reaction Time (h) | 12 | 24 |
| ANOVA identifies significant variables, reducing optimization time by 40–60% . |
Q. What advanced techniques characterize supramolecular interactions in crystalline forms of this compound?
- Answer: Hirshfeld surface analysis maps intermolecular contacts (e.g., C–H···O, π-π stacking). DSC/TGA assesses thermal stability (melting point, decomposition), while PXRD detects polymorphs. For example, a 2D fingerprint plot might reveal dominant H-bonding (40% contribution) vs. halogen interactions (10% Br···O) .
Methodological Guidance for Data Interpretation
Q. How are spectroscopic data interpreted to confirm regioselectivity in the imidazo[1,2-a]pyridine core?
- Answer: H NMR chemical shifts for H-5 (δ 7.8–8.2 ppm) and H-7 (δ 6.9–7.3 ppm) distinguish substitution patterns. NOESY correlations between the bromophenyl group and H-3 confirm spatial proximity. C NMR carbonyl signals (δ 170–175 ppm) validate the acrylic acid moiety .
Q. What computational tools predict the compound’s pharmacokinetic profile?
- Answer: SwissADME estimates absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (Ames test). Molecular docking (AutoDock Vina) screens for off-target binding, while MD simulations (GROMACS) assess stability in lipid bilayers. For instance, a high predicted LogP (>3.5) may indicate blood-brain barrier penetration .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| LogP | 3.53 (experimental) | |
| PSA | 100.42 Ų (calculated) | |
| Melting Point | 216–218°C (DSC) | |
| Crystallographic Space Group | P2/c (monoclinic) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
